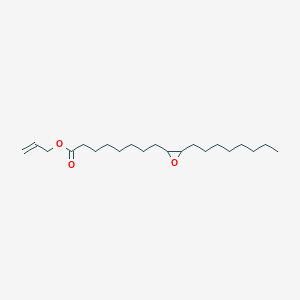
Octadecanoic acid, 9,10-epoxy-, allyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoic acid, 9,10-epoxy-, allyl ester is a chemical compound commonly known as allyl 9,10-epoxystearate. It is a colorless liquid with a faint odor, and its molecular formula is C21H40O3. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
Allyl 9,10-epoxystearate has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been used as a surfactant in drug delivery systems. In agriculture, it has been used as a biopesticide and a growth regulator for plants. In industry, it has been used as a lubricant and a plasticizer.
Mecanismo De Acción
The mechanism of action of allyl 9,10-epoxystearate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in inflammation and cancer. It has also been shown to activate the peroxisome proliferator-activated receptor (PPAR), which is involved in lipid metabolism and inflammation.
Biochemical and physiological effects:
Allyl 9,10-epoxystearate has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce tumor growth and inflammation in animal models. It has also been shown to have lipid-lowering effects and improve glucose metabolism in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of allyl 9,10-epoxystearate is its low toxicity and biodegradability. It can be easily synthesized using simple methods and purified using column chromatography. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. It can also be unstable under certain conditions, which can affect its activity.
Direcciones Futuras
There are several future directions for the study of allyl 9,10-epoxystearate. One direction is to study its potential applications in drug delivery systems and as a surfactant in cosmetics. Another direction is to study its potential as a biopesticide and growth regulator for plants. Additionally, more studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent for cancer and inflammation.
Conclusion:
In conclusion, allyl 9,10-epoxystearate is a chemical compound with potential applications in medicine, agriculture, and industry. It can be synthesized using different methods and has been shown to have anti-inflammatory and anti-tumor properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways. It has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, allyl 9,10-epoxystearate is a promising compound with potential applications in various fields.
Métodos De Síntesis
Allyl 9,10-epoxystearate can be synthesized using different methods. One of the most common methods is the epoxidation of oleic acid with peracetic acid in the presence of allyl alcohol. The reaction occurs at room temperature, and the product is obtained after purification using column chromatography. Other methods include the epoxidation of stearic acid using peroxyacids and the reaction of allyl alcohol with epichlorohydrin in the presence of a base.
Propiedades
Número CAS |
123-36-4 |
|---|---|
Nombre del producto |
Octadecanoic acid, 9,10-epoxy-, allyl ester |
Fórmula molecular |
C21H38O3 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
prop-2-enyl 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C21H38O3/c1-3-5-6-7-9-12-15-19-20(24-19)16-13-10-8-11-14-17-21(22)23-18-4-2/h4,19-20H,2-3,5-18H2,1H3 |
Clave InChI |
KHPNSFFGLLOSHH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC=C |
SMILES canónico |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC=C |
Otros números CAS |
24969-16-2 123-36-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



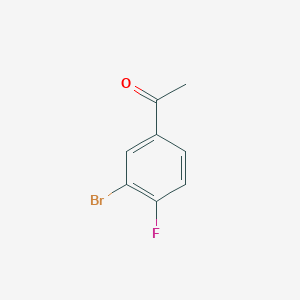

![Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]](/img/structure/B85948.png)
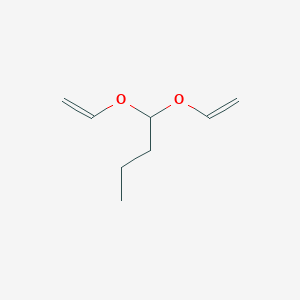

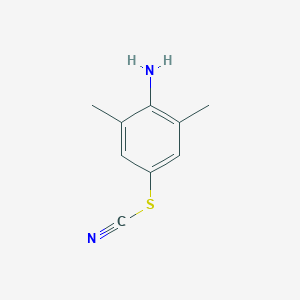
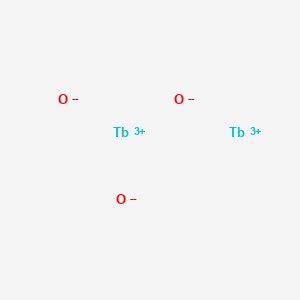
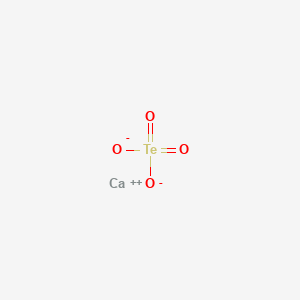


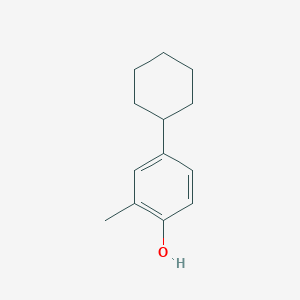
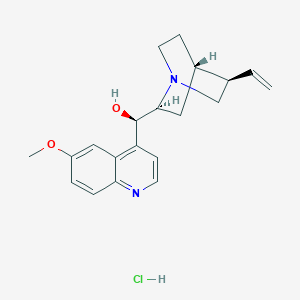

![Dibenzo[fg,qr]pentacene](/img/structure/B85973.png)